

Application Notes and Protocols for Radical Reactions Involving Dibromofluoromethane

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Compound of Interest

Compound Name: *Dibromofluoromethane*

Cat. No.: *B117605*

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for conducting radical reactions with **dibromofluoromethane** (CHBr₂F). The focus is on the generation of bromofluoromethyl radicals and their subsequent addition to alkenes, a critical transformation for the synthesis of novel fluorinated molecules relevant to pharmaceutical and agrochemical development.

Introduction

The incorporation of fluorine-containing functional groups into organic molecules is a widely employed strategy in drug discovery to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. **Dibromofluoromethane** is a versatile and commercially available reagent that serves as a precursor to the bromofluoromethyl radical (•CHBrF). This reactive intermediate can be engaged in various transformations, most notably the addition to unsaturated systems to afford valuable 1-bromo-1-fluoroalkanes and related structures. Recent advancements in photoredox catalysis have enabled the efficient generation of •CHBrF from **dibromofluoromethane** under mild reaction conditions.

Safety and Handling of Dibromofluoromethane

Dibromofluoromethane is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated fume hood.

- Hazard Identification: **Dibromofluoromethane** is classified as a flammable liquid and is toxic if inhaled. It can cause damage to organs through prolonged or repeated exposure.[1]
- Personal Protective Equipment (PPE):
 - Eye Protection: Chemical safety goggles and a face shield.
 - Hand Protection: Chemical-resistant gloves (e.g., nitrile).
 - Respiratory Protection: Use a full-face respirator if exposure limits are exceeded or if irritation is experienced.[2]
 - Skin Protection: Wear appropriate protective clothing.[2]
- Handling:
 - Keep away from heat, sparks, open flames, and hot surfaces.[1]
 - Use non-sparking tools and take precautionary measures against static discharge.[1]
 - Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination and potential side reactions.
- Storage: Store in a cool, well-ventilated area away from incompatible materials.

Experimental Protocols

Protocol 1: Photoredox-Catalyzed Hydrobromofluoromethylation of Alkenes

This protocol details the synthesis of 1-bromo-1-fluoroalkanes via the photoredox-catalyzed addition of **dibromofluoromethane** to unactivated alkenes.[1][3][4]

Materials:

- Alkene (1.0 equiv)
- **Dibromofluoromethane** (CHBr₂F) (3.0 equiv)

- $[\text{Ir}\{\text{dF}(\text{CF}_3)\text{ppy}\}_2\{\text{dtbbpy}\}]\text{PF}_6$ (photocatalyst, 1 mol%)
- Potassium carbonate (K_2CO_3) (2.0 equiv)
- Anhydrous tetrahydrofuran (THF)
- Schlenk tube or other suitable reaction vessel
- Blue LEDs (e.g., 450 nm)
- Magnetic stirrer and stir bar
- Standard glassware for workup and purification

Procedure:

- To a Schlenk tube equipped with a magnetic stir bar, add the alkene (0.2 mmol, 1.0 equiv), $[\text{Ir}\{\text{dF}(\text{CF}_3)\text{ppy}\}_2\{\text{dtbbpy}\}]\text{PF}_6$ (0.002 mmol, 1 mol%), and K_2CO_3 (0.4 mmol, 2.0 equiv).
- Evacuate and backfill the tube with nitrogen or argon three times.
- Add anhydrous THF (1.0 mL) and **dibromofluoromethane** (0.6 mmol, 3.0 equiv) via syringe.
- Stir the reaction mixture at room temperature and irradiate with blue LEDs for 18 hours.
- Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
- Extract the mixture with ethyl acetate (3 x 10 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the desired 1-bromo-1-fluoroalkane.

Protocol 2: Silyl Radical-Mediated Hydrobromofluoromethylation of Alkenes

This protocol describes an alternative method for the hydrobromofluoromethylation of electron-deficient alkenes using a silyl radical initiator.[2][5]

Materials:

- Electron-deficient alkene (1.0 equiv)
- **Dibromofluoromethane** (CHBr₂F) (2.0 equiv)
- Tris(trimethylsilyl)silane ((TMS)₃SiH) (1.2 equiv)
- Anhydrous acetonitrile (MeCN)
- Schlenk tube or other suitable reaction vessel
- Blue LEDs (e.g., 450 nm)
- Magnetic stirrer and stir bar
- Standard glassware for workup and purification

Procedure:

- To a Schlenk tube equipped with a magnetic stir bar, add the electron-deficient alkene (0.5 mmol, 1.0 equiv).
- Evacuate and backfill the tube with nitrogen or argon three times.
- Add anhydrous MeCN (3.0 mL), **dibromofluoromethane** (1.0 mmol, 2.0 equiv), and (TMS)₃SiH (0.6 mmol, 1.2 equiv) via syringe.
- Stir the reaction mixture at room temperature and irradiate with blue LEDs for 16 hours.
- Upon completion, concentrate the reaction mixture under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the desired hydrobromofluoromethylated product.

Data Presentation

The following tables summarize the results for the photoredox-catalyzed addition of **dibromofluoromethane** to various alkenes, adapted from the work of Qing, F.-L. et al.[4]

Table 1: Substrate Scope for the Synthesis of 1-Bromo-1-fluoroalkanes

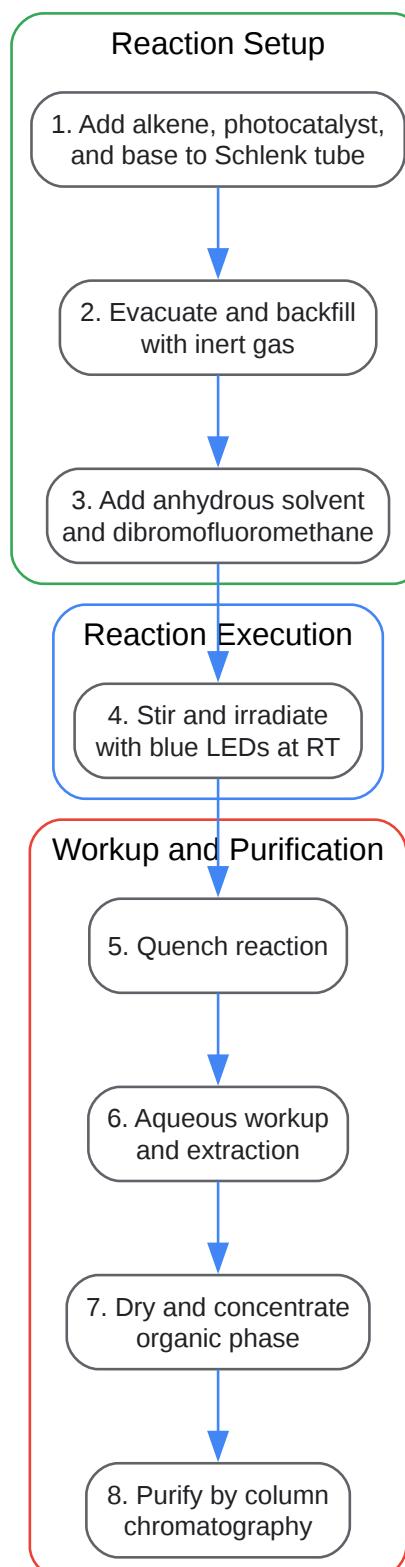
Entry	Alkene Substrate	Product	Yield (%)
1	4-Phenyl-1-butene	2-(1-Bromo-1-fluoromethyl)-1-phenylethane	71
2	1-Octene	1-Bromo-1-fluorononane	65
3	Cyclohexene	1-(Bromofluoromethyl)cyclohexane	58
4	Styrene	1-Bromo-1-fluoro-2-phenylethane	75
5	4-Methylstyrene	1-Bromo-1-fluoro-2-(p-tolyl)ethane	78
6	4-Chlorostyrene	1-Bromo-2-(4-chlorophenyl)-1-fluoroethane	69

Table 2: Solvent Effects on Product Distribution

Entry	Solvent	Product(s)	Ratio (Hydro/Bromo)
1	THF	Hydrobromofluoromethylylation	Major Product
2	DMF/H ₂ O (1:4)	Bromo-bromofluoromethylatio n	Major Product

Visualizations

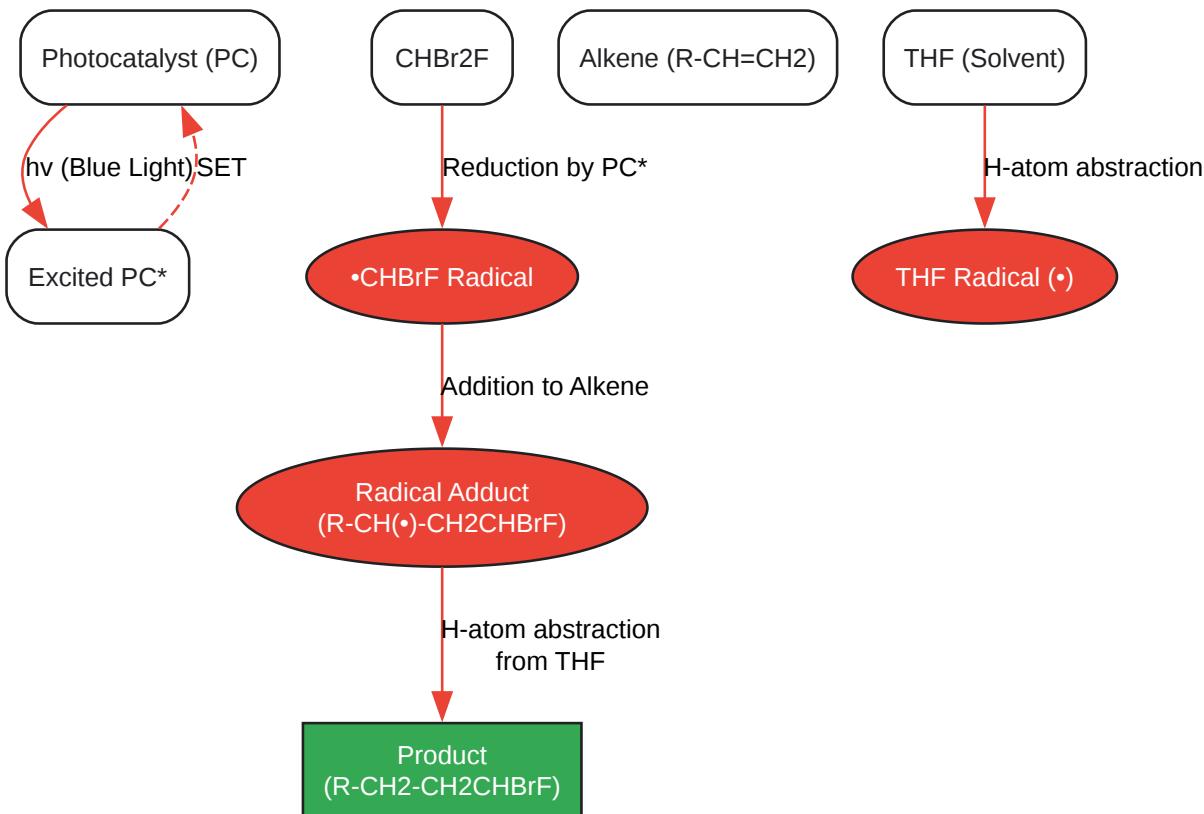
Experimental Workflow



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Caption: A typical experimental workflow for photoredox-catalyzed reactions.

Proposed Reaction Mechanism



Proposed Mechanism for Photoredox-Catalyzed Hydrobromofluoromethylation

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